molecular formula C17H19BrN2O3S B5187737 N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

カタログ番号 B5187737
分子量: 411.3 g/mol
InChIキー: YOPSLLILMDZTFZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 73-6691, is a selective and potent inhibitor of soluble guanylate cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays an important role in regulating vascular tone, platelet aggregation, and other physiological processes. BAY 73-6691 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and other related disorders.

作用機序

N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 is a selective and potent inhibitor of sGC, which is a key enzyme in the NO signaling pathway. NO is produced by endothelial cells and diffuses to neighboring smooth muscle cells, where it activates sGC and increases the production of cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which leads to smooth muscle relaxation and vasodilation. N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 binds to the heme moiety of sGC and stabilizes the enzyme in the inactive state, thereby reducing the production of cGMP and inhibiting vasodilation.
Biochemical and Physiological Effects
N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to have several biochemical and physiological effects in animal and human studies. In animal models of hypertension, heart failure, and atherosclerosis, N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to improve endothelial function, reduce vascular inflammation, and enhance vasodilation. In human studies, N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to improve exercise capacity, hemodynamics, and quality of life in PAH and CTEPH patients. N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has also been shown to have antiplatelet and antithrombotic effects, which may be beneficial in preventing cardiovascular events.

実験室実験の利点と制限

N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for sGC, which allows for precise modulation of the NO signaling pathway. Another advantage is its well-established synthesis method, which allows for large-scale production of the compound. However, N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 also has some limitations, such as its relatively short half-life and poor bioavailability, which may limit its efficacy in certain applications. In addition, N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 may have off-target effects on other enzymes or receptors, which may complicate interpretation of experimental results.

将来の方向性

There are several future directions for research on N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691. One direction is to further explore its therapeutic potential in other cardiovascular and pulmonary diseases, such as heart failure, atherosclerosis, and chronic obstructive pulmonary disease (COPD). Another direction is to develop more potent and selective sGC inhibitors with improved pharmacokinetic properties and fewer off-target effects. In addition, future research could focus on elucidating the molecular mechanisms underlying the biochemical and physiological effects of N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691, as well as its interactions with other signaling pathways. Finally, N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 could be used as a tool compound in basic research to study the NO signaling pathway and its role in various physiological and pathological processes.

合成法

The synthesis of N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 involves several steps, starting from the reaction of 2,6-dimethylphenyl isocyanate with 4-bromobenzylamine to form the intermediate 4-bromophenyl-N-(2,6-dimethylphenyl)urea. This intermediate is then reacted with methylsulfonyl chloride to form the corresponding sulfonamide, which is subsequently treated with glycine methyl ester to form N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691. The overall synthesis route is shown in Figure 1.

科学的研究の応用

N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and other related disorders. In preclinical studies, N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to improve endothelial function, reduce vascular inflammation, and enhance vasodilation in animal models of hypertension, heart failure, and atherosclerosis. In clinical trials, N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been evaluated for its safety and efficacy in patients with pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH). Results from these studies have shown that N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 can improve exercise capacity, hemodynamics, and quality of life in PAH and CTEPH patients.

特性

IUPAC Name

2-(4-bromo-N-methylsulfonylanilino)-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3S/c1-12-5-4-6-13(2)17(12)19-16(21)11-20(24(3,22)23)15-9-7-14(18)8-10-15/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPSLLILMDZTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(4-bromophenyl)-N-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。